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Abstract

(E)-2-Octenal is a naturally occurring, medium-chain, a,3-unsaturated aldehyde that plays a
significant role in the aroma profile of a wide variety of foods and beverages.[1][2]
Characterized by its distinct fatty, green, and slightly citrusy or cucumber-like odor, 2-octenal is
a key product of lipid oxidation, primarily arising from the degradation of linoleic acid.[3][4] Its
presence can be both desirable, contributing to the characteristic aroma of fresh and cooked
foods, and undesirable, leading to off-flavors in certain products. This technical guide provides
a comprehensive overview of the chemical properties, natural occurrence, formation pathways,
analytical methodologies, and safety aspects of 2-octenal as a volatile organic compound in
food aroma.

Chemical and Physical Properties

2-Octenal is a colorless to pale yellow liquid.[1] It is an unsaturated aliphatic aldehyde that is
soluble in alcohol and fixed oils but not miscible or difficult to mix in water.[5] Key chemical and
physical properties of the more common (E)-isomer, trans-2-octenal, are summarized in the
table below.
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Property Value Reference
Molecular Formula C8H140

Molecular Weight 126.20 g/mol

CAS Number 2548-87-0 ((E)-isomer)

Boiling Point 84-86 °C at 19 mmHg

Density 0.846 g/mL at 25 °C

Refractive Index 1.45 (n20/D)

Flash Point 150 °F [5]

Vapor Density >1 (vs air)

Aroma Profile and Sensory Perception

The aroma of 2-octenal is complex and can be described using several descriptors. It is most
commonly characterized by a powerful fatty and green aroma.[6] Depending on the
concentration and food matrix, it can also impart notes that are described as herbaceous,
cucumber, waxy, and having hints of citrus or orange peel.[3][4][7] This unique combination of
aroma characteristics makes it a valuable contributor to the flavor profiles of a diverse range of
foods.[6]

Odor Threshold

The odor threshold of a compound is the lowest concentration that can be detected by the
human sense of smell. The detectable odor threshold for trans-2-octenal has been determined
in a meat model system to be 4.20 ppm.

Natural Occurrence and Concentration in Food

2-Octenal is a widespread volatile compound found in a variety of natural and processed
foods. Its presence is often a result of the natural enzymatic or heat-induced breakdown of
lipids.
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. Reported
Food Category Specific Food Item . Reference
Concentration
Asparagus,
) Detected, but not
Fruits & Vegetables Cabbages, - [8]
] quantified
Cauliflowers
Ginger, Potato Detected [9]
Fats & Oils Olive Oil, Animal Fats Present [1][10]
) French Fries (large )
Fried Foods ] Estimated at 2.4 mg [5]
1544 portion)
Beverages Roasted Coffee Present [L1][12][13]
Cooked Rice, Bread,
Other Present

Potato Chips

Formation Pathways of 2-Octenal

The primary route for the formation of 2-octenal in food is through the oxidation of linoleic acid,

a common polyunsaturated fatty acid.[14] This process can occur through two main pathways:

enzymatic oxidation and auto-oxidation.

Enzymatic Oxidation

In plant-based foods, the enzyme lipoxygenase (LOX) plays a crucial role in the initial stages of

2-octenal formation. LOX catalyzes the hydroperoxidation of linoleic acid, leading to the

formation of hydroperoxides. Specifically, the formation of 2-octenal is linked to the 10-

hydroperoxide of linoleic acid. This intermediate is then cleaved by the enzyme hydroperoxide

lyase (HPL) to yield 2-octenal.
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Caption: Enzymatic formation of 2-octenal from linoleic acid.

Auto-oxidation
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Auto-oxidation is a non-enzymatic process that occurs through a free radical chain reaction,
often initiated by heat, light, or the presence of metal ions. This pathway also involves the
formation of linoleic acid hydroperoxides as key intermediates, which then undergo cleavage to
form a variety of volatile compounds, including 2-octenal.
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Caption: Auto-oxidation pathway for 2-octenal formation.

Analytical Methodologies

The analysis of volatile organic compounds like 2-octenal in complex food matrices requires
sensitive and selective analytical techniques. The most common approach is the use of gas
chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration step, such as
headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-
Octenal in Vegetable Oil

This protocol provides a general framework for the analysis of 2-octenal in a vegetable oil
sample. Optimization of specific parameters may be required for different matrices.

1. Sample Preparation:
e Weigh 3 g of the vegetable oil sample into a 20 mL headspace vial.

 If an internal standard is used, spike the sample with a known concentration of the standard
solution (e.g., d9-(E)-2-octenal).

» Seal the vial with a PTFE-faced silicone septum and an aluminum cap.
2. Headspace Solid-Phase Microextraction (HS-SPME):

o Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is
commonly used for broad-range volatile analysis.

o Equilibration: Incubate the vial at a constant temperature (e.g., 50-60 °C) for a set time (e.g.,
15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.

o Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-
45 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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» Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port for
thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).

e GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, VF-200ms) is
typically used for the separation of volatile compounds.

o Oven Temperature Program: A typical temperature program might be:
o Initial temperature of 40 °C, hold for 2 minutes.
o Ramp at 5-10 °C/minute to 250 °C.
o Hold at 250 °C for 5 minutes.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
e Mass Spectrometry:
o lonization Mode: Electron Impact (El) at 70 eV.
o Mass Range: Scan from m/z 35 to 350.

o Identification: Identify 2-octenal by comparing its mass spectrum and retention time with
that of an authentic standard. The mass spectrum of trans-2-octenal typically shows

characteristic ions.

o Quantification: Quantify by creating a calibration curve using standards of known

concentrations.
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Analytical Workflow for 2-Octenal
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Caption: General workflow for the analysis of 2-octenal in food.

Toxicological and Safety Information

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1212229?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The safety of 2-octenal as a food additive has been evaluated by international regulatory
bodies.

e Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2004, JECFA evaluated 2-
octenal and concluded that there is "no safety concern at current levels of intake when used
as a flavouring agent."[15][16]

o Flavor and Extract Manufacturers Association (FEMA): 2-Octenal is listed as a Generally
Recognized as Safe (GRAS) substance by FEMA (FEMA number 3215).[17] A 2008 FEMA
GRAS assessment of a,-unsaturated aldehydes, which includes 2-octenal, supports its
safety for use as a flavoring ingredient.[17]

It is important to note that while considered safe at the low levels found in food, some research
has identified 2-octenal as a uremic toxin, which can accumulate in individuals with kidney
disease.

Conclusion

2-Octenal is a multifaceted volatile organic compound that significantly influences the aroma of
a wide array of foods. Its formation through lipid oxidation is a key process in the development
of both desirable and undesirable food flavors. A thorough understanding of its chemical
properties, formation pathways, and sensory characteristics is crucial for food scientists and
professionals in the flavor and fragrance industry for the purposes of product development,
quality control, and shelf-life optimization. The analytical methods outlined in this guide provide
a robust framework for the identification and quantification of this important aroma compound.
Based on current assessments by regulatory bodies, 2-octenal is considered safe for its
intended use as a flavoring agent in food.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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